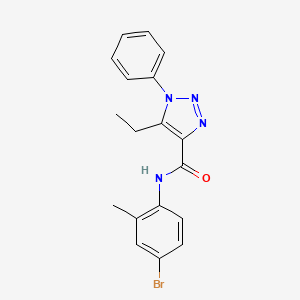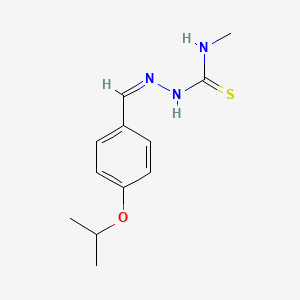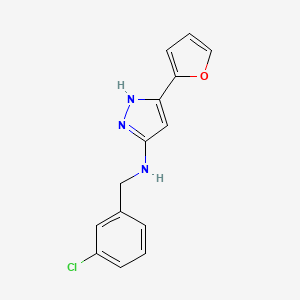![molecular formula C15H16F3N5O3 B13370433 5-methoxy-2-methyl-1-{2-oxo-2-[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]ethyl}pyridin-4(1H)-one](/img/structure/B13370433.png)
5-methoxy-2-methyl-1-{2-oxo-2-[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]ethyl}pyridin-4(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-methoxy-2-methyl-1-[2-oxo-2-(3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)ethyl]-4(1H)-pyridinone is a complex organic compound with a unique structure that includes a pyridinone core, a triazolopyrazine moiety, and a trifluoromethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-methoxy-2-methyl-1-[2-oxo-2-(3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)ethyl]-4(1H)-pyridinone typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyridinone core, the introduction of the triazolopyrazine moiety, and the incorporation of the trifluoromethyl group. Common reagents used in these steps include various halogenating agents, oxidizing agents, and catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
5-methoxy-2-methyl-1-[2-oxo-2-(3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)ethyl]-4(1H)-pyridinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another, allowing for the creation of a wide range of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while substitution could result in derivatives with different substituents on the pyridinone or triazolopyrazine moieties.
Applications De Recherche Scientifique
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.
Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for drug discovery and development.
Medicine: The compound could be explored for its potential therapeutic effects, particularly if it exhibits activity against specific biological pathways or targets.
Industry: The compound’s properties might make it useful in the development of new materials or as a component in various industrial processes.
Mécanisme D'action
The mechanism by which 5-methoxy-2-methyl-1-[2-oxo-2-(3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)ethyl]-4(1H)-pyridinone exerts its effects would depend on its specific interactions with molecular targets. These could include binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. The trifluoromethyl group and triazolopyrazine moiety may play key roles in these interactions, enhancing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-methoxy-2-methyl-1-[2-oxo-2-(3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)ethyl]-4(1H)-pyridinone: can be compared to other pyridinone derivatives, triazolopyrazine compounds, and trifluoromethyl-containing molecules.
Pyridinone Derivatives: These compounds often exhibit diverse biological activities and are used in various therapeutic applications.
Triazolopyrazine Compounds: Known for their potential in medicinal chemistry, these compounds can interact with a range of biological targets.
Trifluoromethyl-Containing Molecules: The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of compounds, making it a valuable feature in drug design.
Uniqueness
The uniqueness of 5-methoxy-2-methyl-1-[2-oxo-2-(3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)ethyl]-4(1H)-pyridinone lies in its combination of structural features, which may confer distinct chemical and biological properties. This makes it a promising candidate for further research and development in various scientific fields.
Propriétés
Formule moléculaire |
C15H16F3N5O3 |
|---|---|
Poids moléculaire |
371.31 g/mol |
Nom IUPAC |
5-methoxy-2-methyl-1-[2-oxo-2-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]ethyl]pyridin-4-one |
InChI |
InChI=1S/C15H16F3N5O3/c1-9-5-10(24)11(26-2)6-22(9)8-13(25)21-3-4-23-12(7-21)19-20-14(23)15(16,17)18/h5-6H,3-4,7-8H2,1-2H3 |
Clé InChI |
BHZARYNZZVLAJH-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=O)C(=CN1CC(=O)N2CCN3C(=NN=C3C(F)(F)F)C2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(2-thienyl)ethyl]-2-(trifluoromethyl)benzamide](/img/structure/B13370351.png)
![8-tert-butyl-5-methyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol](/img/structure/B13370359.png)
![2-Methyl-3-[(phenylsulfinyl)methyl]-2-cyclohexen-1-one](/img/structure/B13370360.png)
![3-[(Benzylsulfanyl)methyl]-6-(4-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13370364.png)
![5-bromo-3-hydroxy-1-methyl-3-[2-oxo-2-(4-propylphenyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B13370365.png)


![6-bromo-5-ethyl-8-methyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol](/img/structure/B13370389.png)
![2-(1-{2-[2-(2-Oxo-2-phenylethylidene)-1-imidazolidinyl]ethyl}-2-imidazolidinylidene)-1-phenylethanone](/img/structure/B13370408.png)
![5-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-2-hydroxy-3-{[4-(3-methoxyphenyl)piperazin-1-yl]methyl}-4H-pyran-4-one](/img/structure/B13370411.png)
![2-chloro-N-(2-ethoxyphenyl)-5-[(2-phenylpropanoyl)amino]benzamide](/img/structure/B13370424.png)
![{[5-oxo-7-(2-phenylethyl)-6,7,8,9-tetrahydro-5H-pyrido[4,3-d][1,3,4]thiadiazolo[3,2-a]pyrimidin-2-yl]sulfanyl}acetonitrile](/img/structure/B13370425.png)
![N-(2-methoxyphenyl)-2-(2-thienyl)imidazo[1,2-a]pyrimidin-3-amine](/img/structure/B13370437.png)

